Buspirone EP impurity L-d8 Buspirone EP impurity L-d8
Brand Name: Vulcanchem
CAS No.:
VCID: VC16657031
InChI: InChI=1S/C13H20ClNO2/c14-7-3-4-8-15-11(16)9-13(10-12(15)17)5-1-2-6-13/h1-10H2/i3D2,4D2,7D2,8D2
SMILES:
Molecular Formula: C13H20ClNO2
Molecular Weight: 265.80 g/mol

Buspirone EP impurity L-d8

CAS No.:

Cat. No.: VC16657031

Molecular Formula: C13H20ClNO2

Molecular Weight: 265.80 g/mol

* For research use only. Not for human or veterinary use.

Buspirone EP impurity L-d8 -

Specification

Molecular Formula C13H20ClNO2
Molecular Weight 265.80 g/mol
IUPAC Name 8-(4-chloro-1,1,2,2,3,3,4,4-octadeuteriobutyl)-8-azaspiro[4.5]decane-7,9-dione
Standard InChI InChI=1S/C13H20ClNO2/c14-7-3-4-8-15-11(16)9-13(10-12(15)17)5-1-2-6-13/h1-10H2/i3D2,4D2,7D2,8D2
Standard InChI Key BCNBRBQCDHLCBD-IFBDEUHTSA-N
Isomeric SMILES [2H]C([2H])(C([2H])([2H])C([2H])([2H])Cl)C([2H])([2H])N1C(=O)CC2(CCCC2)CC1=O
Canonical SMILES C1CCC2(C1)CC(=O)N(C(=O)C2)CCCCCl

Introduction

Chemical Identity and Structural Characteristics

Molecular Properties

Buspirone EP impurity L-d8 possesses a molecular formula of C13H20ClNO2\text{C}_{13}\text{H}_{20}\text{ClNO}_2, with a molecular weight of 265.80 g/mol. The deuterium atoms replace eight hydrogen atoms in the parent structure, primarily at positions critical for metabolic stability. This substitution alters the compound's physical and chemical properties, including its isotopic distribution and fragmentation patterns in mass spectrometry.

Table 1: Key Molecular Properties of Buspirone EP Impurity L-d8

PropertyValue
CAS NumberNot explicitly listed
Molecular FormulaC13H20ClNO2\text{C}_{13}\text{H}_{20}\text{ClNO}_2
Molecular Weight265.80 g/mol
Deuterium Substitution8 hydrogen atoms replaced

Structural Relationship to Buspirone

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of Buspirone EP impurity L-d8 typically begins with the preparation of 8-azaspiro[4.5]decane-7,9-dione, followed by deuterium incorporation via hydrogen-deuterium exchange reactions or through the use of deuterated starting materials. A critical step involves the nucleophilic substitution of a chlorobutyl group at the 8-position of the spirodecane-dione core. Isotopic labeling is achieved using deuterated solvents (e.g., D2_2O) or reagents under controlled conditions to ensure high isotopic purity.

Challenges in Deuterium Labeling

Deuterium incorporation must be carefully optimized to avoid isotopic dilution, which can compromise the compound's utility as an internal standard. Techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are employed to verify the position and extent of deuterium substitution .

Analytical and Regulatory Applications

Role in Quality Control

PropertyBuspirone EP Impurity LBuspirone EP Impurity L-d8
Molecular Weight257.76 g/mol 265.80 g/mol
Deuterium Content08 atoms
Analytical UtilityTarget analyteInternal standard

Regulatory Compliance

Pharmaceutical guidelines, such as those outlined in the International Council for Harmonisation (ICH) Q3B(R2) document, mandate the identification and quantification of degradation products exceeding thresholds of 0.10–0.15% in drug substances. Buspirone EP impurity L-d8 enables laboratories to meet these requirements by providing a stable isotope-labeled internal standard that compensates for matrix effects and instrument variability .

Pharmacological and Toxicological Considerations

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